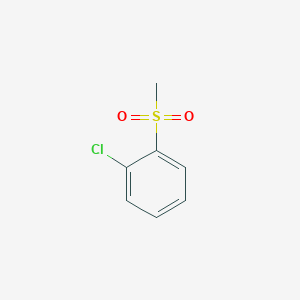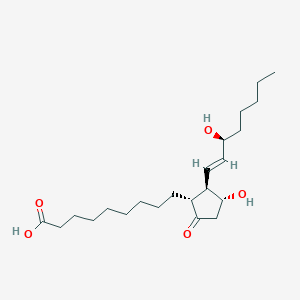
Acide 2-céto-L-gulonique
Vue d'ensemble
Description
2-Keto-L-gulonic acid (2KLG) is an important intermediate in the biosynthesis of ascorbic acid (vitamin C). It is also a key component of the metabolic pathway of vitamin C, which is essential for the maintenance of human health. 2KLG is a carboxylic acid with a molecular formula of C6H8O6 and a molecular weight of 176.13 g/mol. It is a naturally occurring compound in the body, and is found in a variety of fruits, vegetables, and other sources.
Applications De Recherche Scientifique
Nutrition des animaux aquatiques
L'acide 2-céto-L-gulonique (2-KLG) a été identifié comme un nouveau précurseur de la biosynthèse de l'acide L-ascorbique (vitamine C) chez les animaux aquatiques. La supplémentation en 2-KLG dans l'alimentation des poissons zèbres a montré qu'elle améliorait la teneur en acide L-ascorbique, les performances de croissance, l'utilisation des aliments et augmentait la teneur en protéines brutes et en lipides . Cela suggère que le 2-KLG pourrait être un complément alimentaire important pour améliorer la qualité nutritionnelle et la santé des espèces aquatiques.
Production de vitamine C
Le 2-KLG est un intermédiaire essentiel dans la synthèse industrielle de la vitamine C. Le procédé traditionnel de fermentation en deux étapes implique la conversion du D-sorbitol en L-sorbose par Gluconobacter oxydans, suivie de la transformation du L-sorbose en 2-KLG. Ce procédé est crucial pour la production à grande échelle de la vitamine C, qui est largement utilisée dans les industries alimentaire, des boissons et pharmaceutique .
Ingénierie métabolique
Les chercheurs ont utilisé l'ingénierie métabolique pour optimiser la production de 2-KLG à des fins industrielles. En modifiant génétiquement certaines souches de bactéries, les scientifiques ont pu augmenter le rendement en 2-KLG, rendant le processus de production plus efficace et rentable .
Dépistage à haut débit
Des méthodes de dépistage à haut débit ont été mises au point pour identifier les souches de micro-organismes qui surproduisent le 2-KLG. Ces méthodes sont basées sur la détection de changements de fluorescence liés à l'activité de déshydrogénases spécifiques impliquées dans la dégradation du 2-KLG. Cette approche permet la sélection rapide et efficace de souches à haut rendement .
Reproduction et croissance animales
La supplémentation en 2-KLG a été liée à une amélioration de la reproduction, de la croissance et de l'immunité chez les animaux. Cela est dû à son rôle de précurseur de l'acide L-ascorbique, qui est essentiel pour ces fonctions physiologiques. La supplémentation peut aider à pallier le manque de synthèse endogène de l'acide L-ascorbique chez certaines espèces animales .
Résistance au stress chez les plantes
Des études ont montré que le 2-KLG peut améliorer la croissance des plantes et améliorer leur résistance au stress. Il favorise la synthèse et l'accumulation de l'acide L-ascorbique dans les plantes, qui joue un rôle important dans les mécanismes de défense des plantes contre les facteurs de stress environnementaux .
Mécanisme D'action
Target of Action
The primary target of 2-Keto-L-gulonic acid (2-KGA) is the L-ascorbic acid (ASA) biosynthesis pathway in organisms . ASA, also known as Vitamin C, is a vital micronutrient for various physiological functions, including reproduction, growth, and immunity . Most organisms, including humans and aquatic animals, lack the capacity for asa biosynthesis due to the loss of the enzyme l-gulono-1,4-lactone oxidase (glo) . Therefore, they require supplementation with exogenous ASA .
Mode of Action
2-KGA acts as a precursor in the ASA biosynthesis pathway . It is transformed into ASA through a series of biochemical reactions . In the classical two-step fermentation method for Vitamin C production, D-sorbitol is first transformed into L-sorbose by Gluconobacter oxydans. Then, L-sorbose is converted into 2-KGA by a co-culture system composed of Ketogulonicigenium vulgare and associated bacteria .
Biochemical Pathways
The transformation of L-sorbose into 2-KGA is performed by K. vulgare . This process involves the L-sorbosone pathway , where L-sorbose is first converted into L-sorbosone by the enzyme L-sorbose dehydrogenase found in the membrane fraction of the microorganism. Then, L-sorbosone is converted into 2-KGA by L-sorbosone dehydrogenase located in the cytosol fraction .
Pharmacokinetics
The pharmacokinetics of 2-KGA are complex and involve a variety of factors. A set of kinetic models have been developed for the production of 2-KGA from L-sorbose by a mixed culture of Gluconobacter oxydans and Bacillus megaterium . These models take into account the balances of some key metabolites, ATP, and NADH .
Result of Action
The primary result of 2-KGA’s action is the enhancement of ASA levels in organisms . This enhancement has been observed in various studies. For instance, exogenous 2-KGA supplementation has been found to increase ASA content, growth performance, feed utilization, crude protein, and crude lipid content in zebrafish . Similarly, 2-KGA has been shown to improve the salt stress resistance of non-heading Chinese cabbage by increasing ASA accumulation .
Action Environment
The action of 2-KGA can be influenced by various environmental factors. For example, salt stress has been found to restrict crop growth, and increasing the ASA content of crops through 2-KGA supplementation is an effective means of alleviating this stress . Moreover, the pH of the surroundings can significantly influence the growth of K. vulgare and the production of 2-KGA .
Safety and Hazards
2-Keto-L-gulonic Acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
Recent advances in 2-Keto-l-gulonic Acid production have been made using mixed-culture fermentation . The addition of 1 mg/mL 2-KLG reduced the number of viable and spore cells, lowered the levels of intracellular reactive oxygen species (ROS), enhanced the intra- and extracellular total antioxidant capacity (T-AOC), and significantly affected the B. pumilus sporulation-related genes expression levels .
Analyse Biochimique
Biochemical Properties
2-Keto-L-gulonic acid plays a significant role in various biochemical reactions. It is involved in the conversion of L-sorbose to vitamin C through a series of enzymatic reactions. The primary enzymes involved in this process are sorbose dehydrogenase and sorbosone dehydrogenase. Sorbose dehydrogenase catalyzes the conversion of L-sorbose to L-sorbosone, which is then converted to 2-Keto-L-gulonic acid by sorbosone dehydrogenase . Additionally, 2-Keto-L-gulonic acid interacts with other biomolecules such as NAD and NADP, which act as cofactors in these enzymatic reactions .
Cellular Effects
2-Keto-L-gulonic acid has various effects on cellular processes. It has been shown to inhibit the growth of certain bacterial strains, such as Bacillus pumilus and Ketogulonicigenium vulgare, by inducing oxidative stress and affecting the expression of sporulation-related genes . In plants, 2-Keto-L-gulonic acid enhances stress resistance by promoting the accumulation of L-ascorbic acid, which acts as an antioxidant . This compound also influences cell signaling pathways and gene expression related to stress response and antioxidant activity.
Molecular Mechanism
At the molecular level, 2-Keto-L-gulonic acid exerts its effects through various mechanisms. It binds to specific enzymes, such as sorbose dehydrogenase and sorbosone dehydrogenase, facilitating the conversion of L-sorbose to vitamin C . The compound also interacts with NAD and NADP, which are essential cofactors in these enzymatic reactions . Additionally, 2-Keto-L-gulonic acid can induce oxidative stress in certain bacterial strains by increasing the levels of reactive oxygen species (ROS) and affecting the expression of antioxidant enzyme-related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Keto-L-gulonic acid can change over time. Studies have shown that the stability and degradation of 2-Keto-L-gulonic acid can influence its long-term effects on cellular function. For example, the compound’s stability can be affected by temperature and pH, which in turn can impact its effectiveness in promoting the production of vitamin C . Additionally, long-term exposure to 2-Keto-L-gulonic acid can lead to changes in cellular metabolism and gene expression related to stress response and antioxidant activity .
Dosage Effects in Animal Models
The effects of 2-Keto-L-gulonic acid can vary with different dosages in animal models. In zebrafish, for example, exogenous supplementation of 2-Keto-L-gulonic acid has been shown to enhance L-ascorbic acid biosynthesis and improve growth performance . High doses of 2-Keto-L-gulonic acid can lead to toxic effects, such as oxidative stress and cellular damage . It is important to determine the optimal dosage to maximize the beneficial effects while minimizing any adverse effects.
Metabolic Pathways
2-Keto-L-gulonic acid is involved in several metabolic pathways. It is primarily produced through the conversion of L-sorbose by sorbose dehydrogenase and sorbosone dehydrogenase . The compound can also be further metabolized to L-idonic acid and 5-keto-D-gluconic acid through a series of enzymatic reactions . These metabolic pathways are essential for the biosynthesis of vitamin C and play a crucial role in maintaining cellular redox balance.
Transport and Distribution
The transport and distribution of 2-Keto-L-gulonic acid within cells and tissues are facilitated by specific transporters and binding proteins. For example, in microbial fermentation processes, the compound is transported across cell membranes by specific transporters that facilitate its uptake and utilization . Additionally, 2-Keto-L-gulonic acid can accumulate in certain cellular compartments, such as the cytoplasm and vacuoles, where it can exert its biochemical effects .
Subcellular Localization
2-Keto-L-gulonic acid is localized in various subcellular compartments, including the cytoplasm, vacuoles, and cell walls . The compound’s activity and function can be influenced by its subcellular localization. For example, in grape berries, 2-Keto-L-gulonic acid is primarily localized in the cytoplasm and vacuoles, where it plays a role in the biosynthesis of tartaric acid . The subcellular localization of 2-Keto-L-gulonic acid is regulated by specific targeting signals and post-translational modifications that direct it to specific compartments.
Propriétés
IUPAC Name |
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-NUNKFHFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031512 | |
| Record name | 2-Keto-L-gulonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-98-7, 342385-52-8 | |
| Record name | 2-keto-L-Gulonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Keto-L-gulonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Keto-L-gulonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-xylo-hex-2-ulosonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Xylo-hex-2-ulosonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-KETO-L-GULONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I49386U15C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Keto-L-gulonic acid produced in nature?
A1: 2-KLG is not naturally found in humans and many animals, but is a crucial intermediate in the industrial production of vitamin C. Several microorganisms, particularly certain strains of bacteria, possess the enzymatic machinery to synthesize 2-KLG from precursors like D-sorbitol and L-sorbose. This forms the basis of the two-step fermentation process widely used in industry. []
Q2: What is the role of Gluconobacter oxydans in 2-KLG production?
A2: Gluconobacter oxydans is a bacterium commonly employed in the first step of 2-KLG production. It efficiently converts D-sorbitol to L-sorbose, which serves as the substrate for the subsequent step. [, , ]
Q3: How does Ketogulonicigenium vulgare contribute to 2-KLG synthesis?
A3: Ketogulonicigenium vulgare is another bacterium crucial for 2-KLG production. In the second fermentation step, it utilizes L-sorbose produced in the first step and converts it to 2-KLG. [, , ]
Q4: Why is mixed culture fermentation often preferred for 2-KLG production?
A4: While Ketogulonicigenium vulgare is responsible for converting L-sorbose to 2-KLG, its slow growth rate and low productivity necessitate the use of associated bacteria in a mixed culture. These associated bacteria, such as Bacillus megaterium, enhance the growth of K. vulgare and consequently improve 2-KLG yields. [, ]
Q5: Can 2-KLG be produced directly from D-glucose?
A5: Research is exploring the direct conversion of D-glucose to 2-KLG to streamline the production process. This involves engineering microorganisms with the necessary enzymes to facilitate this one-step conversion. Analytical techniques like HPLC are crucial in monitoring the metabolites produced during this process. [, ]
Q6: What is the molecular formula and weight of 2-Keto-L-gulonic acid?
A6: The molecular formula of 2-Keto-L-gulonic acid is C6H10O7, and its molecular weight is 194.14 g/mol.
Q7: Are there spectroscopic methods to characterize 2-KLG?
A7: Yes, infrared spectroscopy has been used to identify and confirm the structure of 2-KLG. []
Q8: What factors can impact the stability of 2-KLG?
A8: The stability of 2-KLG is affected by various factors, including temperature, pH, and the presence of other chemicals. It is generally stable under acidic conditions but can degrade under alkaline conditions. [, ]
Q9: How does the redox potential influence 2-KLG production during fermentation?
A9: Maintaining a low negative redox potential during fermentation favors 2-KLG formation. Strategies such as continuous fermentation in a chemostat help maintain these low redox potentials, leading to improved 2-KLG production rates. []
Q10: Can you elaborate on the role of L-tyrosine in 2-KLG fermentation?
A10: L-tyrosine and some of its analogs have been observed to stimulate 2-KLG formation during fermentation. This stimulatory effect is linked to the maintenance of low redox potential values, indicating the possible involvement of a direct oxidase-type enzyme in the process. []
Q11: What is the primary application of 2-Keto-L-gulonic acid?
A11: 2-KLG is primarily used as a key precursor in the industrial production of L-ascorbic acid (vitamin C), a vital nutrient with antioxidant properties. []
Q12: How is 2-Keto-L-gulonic acid converted to L-ascorbic acid?
A12: The conversion of 2-KLG to L-ascorbic acid involves a series of chemical reactions, including esterification and lactonization. [, ]
Q13: Are there alternative methods for 2-KLG production?
A13: Research is exploring alternative methods for 2-KLG production, aiming for increased efficiency and cost-effectiveness. One approach involves using immobilized enzymes to improve the catalytic efficiency of 2-KLG synthesis. []
Q14: How does exogenous 2KGA application potentially enhance salt stress resistance in plants?
A14: Research suggests that applying 2-KLG to plants, specifically non-heading Chinese cabbage, can potentially improve their resistance to salt stress. The proposed mechanism involves 2-KLG promoting L-ascorbic acid synthesis in the plant, leading to increased levels of metabolites and enzymes associated with stress resistance. This, in turn, helps alleviate the negative impacts of salt stress on plant growth. []
Q15: What analytical techniques are used to quantify 2-KLG?
A15: High-performance liquid chromatography (HPLC) is a commonly used technique to quantify 2-KLG during fermentation and in the final product. Different HPLC methods, including those utilizing UV detection, have been developed to ensure accurate and reliable quantification. [, ]
Q16: How can paper chromatography be used in 2-KLG research?
A16: Paper chromatography, particularly two-dimensional paper chromatography, has been valuable in identifying and characterizing various sugars and sugar acids produced as metabolites during 2-KLG fermentation. This technique helps researchers understand the metabolic pathways involved and optimize production processes. []
Q17: What is the role of high-throughput screening in 2-KLG production?
A17: High-throughput screening is a powerful tool for identifying new microbial strains with enhanced 2-KLG production capabilities. Techniques like fluorescence-activated cell sorting, coupled with enzymatic assays, allow for rapid screening of large numbers of microorganisms to identify promising candidates for industrial applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
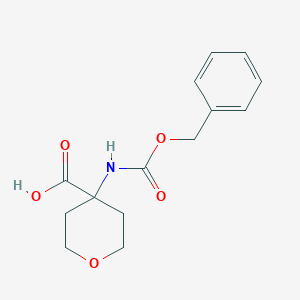
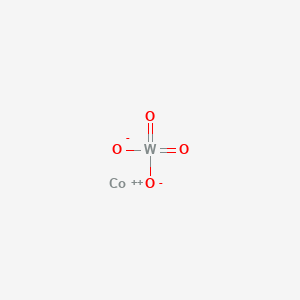
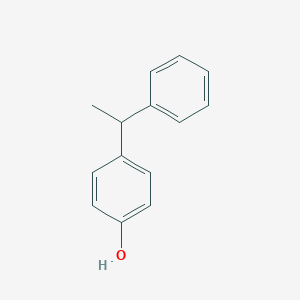
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)
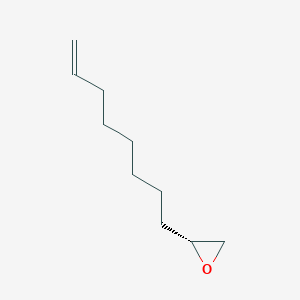

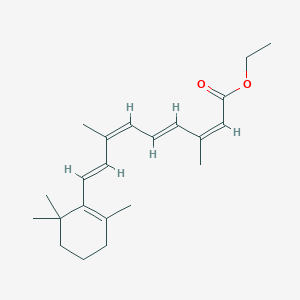
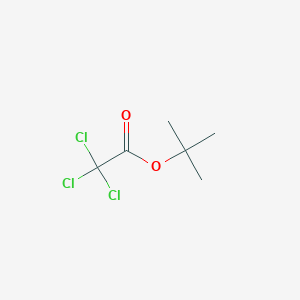

![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)

